3-O-Methylquercetin is a natural product found in Artemisia incanescens, Halimodendron halodendron, and other organisms with data available.
See also: Tobacco Leaf (part of).
3-O-Methylquercetin
CAS No.: 1486-70-0
Cat. No.: VC21346479
Molecular Formula: C16H12O7
Molecular Weight: 316.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1486-70-0 |
---|---|
Molecular Formula | C16H12O7 |
Molecular Weight | 316.26 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one |
Standard InChI | InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3 |
Standard InChI Key | WEPBGSIAWZTEJR-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₂O₇ | |
Molecular Weight | 316.26 g/mol | |
Solubility in DMSO | 50 mg/mL (158.10 mM) | |
CAS Number | 1486-70-0 |
Pharmacological Activities
Phosphodiesterase (PDE) Inhibition
3-O-Methylquercetin exhibits selective inhibition of cyclic nucleotide phosphodiesterases (PDE), enzymes critical in regulating intracellular cAMP and cGMP levels. Key findings include:
PDE Isozyme | IC₅₀ (μM) | Inhibition Type | Source |
---|---|---|---|
PDE1 | 31.9 | Non-competitive | |
PDE2 | 18.6 | Non-competitive | |
PDE3 | 1.6 | Competitive | |
PDE4 | 28.5 | Competitive | |
PDE5 | 86.9 | Non-competitive |
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PDE3 Selectivity: 3-MQ inhibits PDE3 with an IC₅₀ of 1.6 μM, comparable to milrinone, a known PDE3 inhibitor .
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PDE4 Modulation: While less potent than PDE3 inhibition (IC₅₀ = 28.5 μM), 3-MQ competitively inhibits PDE4, resembling Ro 20-1724 .
Antioxidant and Cytoprotective Effects
3-MQ demonstrates robust antioxidant activity, particularly in protecting against hydrogen peroxide (H₂O₂)-induced oxidative stress:
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ROS Scavenging: Reduces intracellular reactive oxygen species (ROS) in intestinal epithelial cells (IPEC-J2) and human leukocytes .
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Mitochondrial Protection: Preserves mitochondrial membrane potential (MMP) in H₂O₂-treated liver and lung cells .
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DNA Damage Mitigation: Prevents H₂O₂-induced DNA fragmentation via alkaline comet assays .
Mechanistic Insights
3-MQ upregulates nuclear factor erythroid 2-related factor 2 (Nrf2), superoxide dismutase (SOD), and catalase, while decreasing extracellular H₂O₂ levels .
Formulation and Delivery Strategies
Skin Permeation and Topical Formulations
Comparative studies with quercetin reveal distinct permeation profiles due to structural differences (C3 methoxy vs. hydroxyl):
Parameter | 3-O-Methylquercetin | Quercetin | Formulation | Source |
---|---|---|---|---|
Skin Retention | Lower | Higher | CS/HPMC hydrogels | |
β-Cyclodextrin (β-CD) Complexation | HPMC + 5% β-CD | CS + 5% β-CD | - |
Key Findings:
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Molecular Modeling: The C3 methoxy group alters β-CD complexation dynamics, favoring B-ring insertion through the β-CD’s secondary hydroxyl rim .
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Hydrogel Optimization: 3-MQ shows superior permeation in HPMC hydrogels with β-CD, while quercetin benefits from chitosan matrices .
Nanoemulsion Formulations
3-MQ’s solubility in lipid-based nanoemulsions enhances bioavailability:
Performance Metrics:
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Accuracy: LC assay recoveries of 96–99% confirm reliable quantification in skin extracts .
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Permeation Kinetics: Time-dependent flux (μg/cm²/h) aligns with Fick’s law, indicating passive diffusion .
Comparative Analysis with Quercetin
Structural and Functional Differences
Pharmacodynamic Implications
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PDE Inhibition: 3-MQ’s selectivity for PDE3/PDE4 contrasts with quercetin’s broader PDE inhibition .
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Antioxidant Efficiency: Both compounds reduce ROS, but 3-MQ’s methyl group may modulate redox activity differently .
Challenges and Research Gaps
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